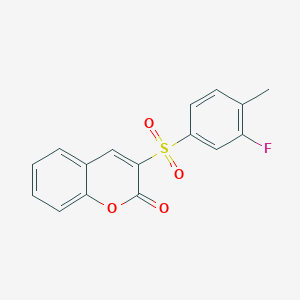![molecular formula C15H19F3N4O2 B12266912 4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12266912.png)
4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to facilitate the coupling reactions and subsequent purification steps .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.
Medicine: It has potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties can be utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidine and morpholine moieties contribute to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as kinase inhibitors.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride: This compound is structurally related and can be used as an intermediate in the synthesis of more complex molecules.
Uniqueness: 4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H19F3N4O2 |
|---|---|
Peso molecular |
344.33 g/mol |
Nombre IUPAC |
morpholin-4-yl-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C15H19F3N4O2/c16-15(17,18)12-3-4-19-14(20-12)22-5-1-2-11(10-22)13(23)21-6-8-24-9-7-21/h3-4,11H,1-2,5-10H2 |
Clave InChI |
IHMPHJLXGSPGEY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266836.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B12266837.png)

![Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-](/img/structure/B12266852.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12266855.png)

![5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12266868.png)
![2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12266874.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B12266880.png)
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266881.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12266887.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B12266889.png)
![5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B12266891.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B12266895.png)
